molecular formula C23H14ClN3O2 B2924313 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901264-81-1

1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2924313
CAS No.: 901264-81-1
M. Wt: 399.83
InChI Key: NFQRIQNNPXXSDA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique fusion of pyrazole and quinoline rings, which are further substituted with phenyl and chlorophenyl groups. The presence of these functional groups and the dioxolo ring imparts significant chemical reactivity and potential biological activity to the molecule.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to a Friedländer synthesis, which involves the condensation of the pyrazole with an aromatic aldehyde and a ketone to form the quinoline ring.

    Introduction of the Dioxolo Ring: The final step involves the formation of the dioxolo ring through a cyclization reaction with appropriate diol derivatives under acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include substituted quinolines, pyrazoles, and dioxolo derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its efficacy as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of novel materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline exerts its effects involves interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The dioxolo ring and the quinoline moiety are particularly important for these interactions, as they can form hydrogen bonds, π-π stacking interactions, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline stands out due to its unique combination of functional groups and ring structures. Similar compounds include:

    1-Phenyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the dioxolo ring, which may reduce its chemical reactivity and biological activity.

    1-(4-Chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Similar structure but without the dioxolo ring, affecting its interaction with biological targets.

    1-(4-Chlorophenyl)-3-phenyl-1H-quinoline:

The presence of the dioxolo ring in this compound enhances its chemical versatility and potential for biological activity, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2/c24-15-6-8-16(9-7-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQRIQNNPXXSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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